4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with isopropoxymethyl and propyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reactions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- 4-bromo-5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole
Comparison
Compared to its similar compounds, 4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole offers unique properties due to the presence of the propyl group. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it distinct and potentially more suitable for specific applications .
Properties
IUPAC Name |
4-bromo-5-(propan-2-yloxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-5-13-10(7-14-8(2)3)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOQISRJITFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Br)COC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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